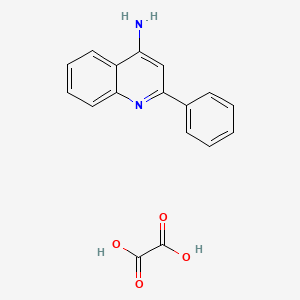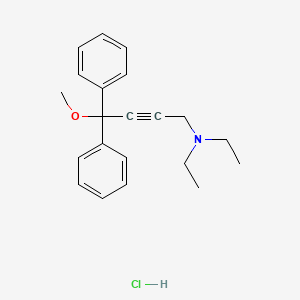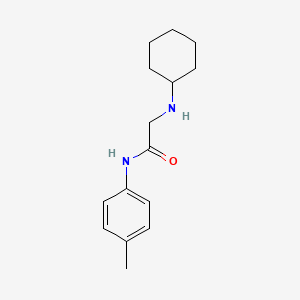
2-phenyl-4-quinolinamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4-quinolinamine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinoline derivatives. In
Applications De Recherche Scientifique
2-phenyl-4-quinolinamine oxalate has been studied extensively due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-phenyl-4-quinolinamine oxalate is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 2-phenyl-4-quinolinamine oxalate may help to improve cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
2-phenyl-4-quinolinamine oxalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenyl-4-quinolinamine oxalate in lab experiments is its versatility. It can be easily synthesized and has a wide range of potential applications. However, one limitation is that it may not be suitable for all types of experiments. For example, its solubility in water is limited, which may make it difficult to use in certain assays.
Orientations Futures
There are many potential future directions for research on 2-phenyl-4-quinolinamine oxalate. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Further studies are needed to determine its efficacy and safety in these contexts. Additionally, its antioxidant and antimicrobial properties may make it useful in the development of new therapies for a variety of diseases. Finally, its unique chemical structure may make it a valuable tool for studying certain biochemical pathways and mechanisms of action.
Méthodes De Synthèse
The synthesis of 2-phenyl-4-quinolinamine oxalate involves the reaction of 2-phenylquinoline with oxalic acid in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions for several hours. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Propriétés
IUPAC Name |
oxalic acid;2-phenylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2.C2H2O4/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;3-1(4)2(5)6/h1-10H,(H2,16,17);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGLCIZLBGMVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-phenylquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)

![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)


![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925033.png)
![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)
![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)